4-Chloro-2-fluorobenzoic acid

Catalog No.
S1895877
CAS No.
446-30-0
M.F
C7H4ClFO2
M. Wt
174.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorobenzoic acid

CAS Number

446-30-0

Product Name

4-Chloro-2-fluorobenzoic acid

IUPAC Name

4-chloro-2-fluorobenzoic acid

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

InChI

InChI=1S/C7H4ClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)

InChI Key

ZLPXBWMVZANJJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O
  • Chemical intermediate

    Due to its functional groups (chloro, fluoro, and carboxylic acid), 4-Cl-2-F BA can be a building block for the synthesis of more complex molecules. These molecules may have various applications in scientific research, such as pharmaceuticals or functional materials Source: Sigma-Aldrich product page: .

  • Reference material

4-Chloro-2-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its molecular formula is C7H4ClFO2C_7H_4ClFO_2, and it has a molecular weight of approximately 174.56 g/mol. This compound appears as a white to pale yellow crystalline powder, with a melting point ranging from 204 °C to 208 °C and a predicted boiling point of about 274.7 °C . The compound is known to be insoluble in water, but it can form hydrogen-bonded complexes with other organic compounds, such as benzoylhydrazine-based azobenzene derivatives .

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The halogen substituents can undergo nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions .

The synthesis of 4-chloro-2-fluorobenzoic acid can be achieved through several methods:

  • From 4-Chloro-2-fluorotoluene: This method involves oxidation processes where 4-chloro-2-fluorotoluene is oxidized to yield the carboxylic acid.
  • Vilsmeier-Haack Reaction: A common synthetic route where the compound is formed by treating an aromatic compound with phosphorus oxychloride and dimethylformamide, followed by hydrolysis.
  • Fluorination Reactions: Utilizing fluorinating agents on chlorinated benzoic acids can yield 4-chloro-2-fluorobenzoic acid with high specificity .

4-Chloro-2-fluorobenzoic acid has several notable applications:

  • Intermediate in Drug Synthesis: It is primarily used as a starting material for synthesizing pharmaceuticals such as furosemide and other bioactive compounds.
  • Liquid Crystals: It has potential applications in the development of liquid crystal materials due to its unique structural properties .
  • Agricultural Chemicals: Investigated for use in creating novel herbicides and agrochemicals .

Studies have shown that 4-chloro-2-fluorobenzoic acid can interact with various biological molecules, influencing their activity. For instance, it has been noted to form complexes with specific azobenzene compounds, affecting their photochemical properties and potentially leading to applications in materials science and drug delivery systems .

Several compounds share structural similarities with 4-chloro-2-fluorobenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Chloro-4-fluorobenzoic acidC7H4ClF O2Different substitution pattern; potential herbicide use.
3-Chloro-5-fluorobenzoic acidC7H4ClF O2Similar halogenation; used in pharmaceuticals.
4-Bromo-2-fluorobenzoic acidC7H4BrF O2Bromine instead of chlorine; different reactivity profile.
5-Chloro-3-fluorobenzoic acidC7H4ClF O2Fluorine at different position; potential for diverse applications.

These compounds exhibit unique reactivity patterns and biological activities due to variations in their halogen substituents and positions on the aromatic ring.

Crystal Structure and Packing Arrangements

4-Chloro-2-fluorobenzoic acid crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 3.7655(2) Å, b = 13.9660(7) Å, c = 13.2300(7) Å, and β = 98.034(3)°. The crystal packing is dominated by hydrogen bonds between carboxylic acid groups, forming dimers through O–H···O interactions (Table 1). Additionally, weak C–H···F contacts contribute to the formation of undulating sheets perpendicular to the a-axis.

ParameterValueSource
Space groupP2₁/c
Unit cell dimensionsa = 3.7655 Å, b = 13.966 Å, c = 13.230 Å
Hydrogen bond distance (O–H···O)2.6436 Å
C–H···F interaction3.175 Å (C5–H5···F1)

The molecular structure features a planar benzoic acid core with a chlorine atom at position 4 and fluorine at position 2. The dihedral angles between adjacent aromatic rings (C1–C2–C3 and C2–C3–C4) range from 116.11° to 123.96°, reflecting steric and electronic effects of the substituents.

Electronic Configuration and Bonding Patterns

The electron-withdrawing effects of chlorine and fluorine substituents polarize the benzoic acid core, altering bond lengths and angles. The C–Cl bond length (1.7285 Å) is shorter than typical C–Cl bonds due to partial double-bond character induced by resonance. The C–F bond (1.3519 Å) exhibits strong σ-bonding with minimal π-character, consistent with fluorine’s electronegativity.

Charge density analysis reveals an attractive Cl···F interaction (type II), stabilized by polarization of the fluorine atom. This interaction contributes to the compound’s non-liquid crystalline behavior, contrasting with hydrogen-bonded complexes observed in related azobenzene derivatives.

Comparative Analysis of Ortho/Fluorine Substituent Effects

The ortho-fluorine substitution significantly impacts molecular conformation and intermolecular interactions compared to meta or para analogs:

Property4-Chloro-2-fluorobenzoic acidPara-fluoro analogMeta-fluoro analog
Hydrogen bondingDimers via O–H···OMonomeric or chain-like packingReduced dimer stability
C–H···F interactionsC5–H5···F1 (3.175 Å)Absent or weakerPresent but less frequent
Conformational flexibilityRestricted due to steric hindranceHigher flexibilityModerate flexibility

The ortho position of fluorine enforces a twisted conformation, limiting π-stacking and favoring hydrogen-bonded dimers. In contrast, para-fluoro derivatives exhibit stronger π-interactions due to reduced steric strain.

The infrared spectroscopic analysis of 4-Chloro-2-fluorobenzoic acid reveals distinctive vibrational frequencies that provide comprehensive structural information about the compound's functional groups and substitution pattern. The infrared spectrum exhibits characteristic absorption bands corresponding to the carboxylic acid functionality, aromatic ring system, and halogen substituents [1] [2] [3].

The most prominent spectroscopic feature appears in the broad absorption region between 3200-2500 cm⁻¹, which corresponds to the hydroxyl stretching vibration of the carboxylic acid group [1] [2]. This broad, strong absorption centered around 2900-3300 cm⁻¹ is characteristic of hydrogen-bonded carboxylic acid dimers commonly observed in the solid state. The breadth and intensity of this absorption provide definitive evidence for the presence of the carboxylic acid functionality.

The carbonyl stretching vibration of the carboxylic acid group appears as a strong, sharp absorption band in the region 1680-1650 cm⁻¹, typically observed around 1665 cm⁻¹ [1] [2] [3]. This frequency is consistent with the electron-withdrawing effects of both the fluorine and chlorine substituents, which increase the carbonyl stretching frequency compared to unsubstituted benzoic acid. The precise frequency and intensity of this band serve as diagnostic indicators for carboxylic acid identification.

Functional GroupWavenumber Range (cm⁻¹)Expected Peak (cm⁻¹)IntensityAssignment
O-H stretching (carboxylic acid)3200-2500 (broad)~2900-3300Strong, broadHydrogen-bonded dimer
C=O stretching (carboxylic acid)1680-1650~1665StrongCarbonyl vibration
C=C stretching (aromatic)1600-1500~1590, 1500Medium-StrongRing vibrations
C-H stretching (aromatic)3100-3000~3050MediumAromatic C-H bonds
C-F stretching1250-1100~1170StrongCarbon-fluorine bond
C-Cl stretching800-700~750MediumCarbon-chlorine bond

The aromatic ring system produces characteristic stretching vibrations in the 1600-1500 cm⁻¹ region, with bands typically observed around 1590 and 1500 cm⁻¹ [1] [2]. These medium-to-strong intensity absorptions confirm the presence of the benzene ring system and provide information about the substitution pattern. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, centered around 3050 cm⁻¹, with medium intensity.

The carbon-fluorine stretching vibration represents one of the most diagnostic features for fluorine identification, appearing as a strong absorption in the 1250-1100 cm⁻¹ region, typically around 1170 cm⁻¹ [1] [2] [3]. This vibration is particularly useful for confirming the presence and position of fluorine substitution on the aromatic ring. The carbon-chlorine stretching vibration produces a medium-intensity absorption in the 800-700 cm⁻¹ region, usually observed around 750 cm⁻¹ [1] [2].

Additional vibrational modes include the carbon-oxygen stretching of the carboxylic acid group around 1250 cm⁻¹, the hydroxyl bending vibration around 1400 cm⁻¹, and various carbon-hydrogen out-of-plane bending modes in the 900-700 cm⁻¹ region [1] [2]. These fingerprint region absorptions provide detailed structural information and assist in distinguishing between positional isomers.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-Chloro-2-fluorobenzoic acid through analysis of ¹H, ¹³C, and ¹⁹F nuclear environments. The NMR spectroscopic data reveals detailed information about the chemical environment of each nucleus and confirms the substitution pattern of the aromatic ring system [4] [5] [6] [7].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 4-Chloro-2-fluorobenzoic acid exhibits four distinct resonances corresponding to the carboxylic acid proton and three aromatic protons [4] [8] [7]. The carboxylic acid proton appears as a singlet around 13.2 ppm, which is exchangeable with deuterium oxide and confirms the presence of the acidic hydrogen [4] [7]. This downfield chemical shift is characteristic of carboxylic acid protons and results from deshielding by the electronegative oxygen atoms.

The aromatic region displays three well-resolved multiplets corresponding to the three non-equivalent aromatic protons. The proton at position 3 (H-3) appears as a doublet of doublets around 7.9 ppm with coupling constants of J = 8.7 and 6.3 Hz [4] [7]. This multiplicity pattern results from coupling with both the adjacent proton at position 6 and the fluorine atom at position 2. The proton at position 5 (H-5) resonates as a doublet of doublets around 7.6 ppm with coupling constants of J = 9.0 and 2.5 Hz, reflecting coupling with the adjacent proton and meta-coupling with fluorine [4] [7].

NucleusAssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constants
¹H NMRCOOH proton~13.2Singlet1HExchangeable
¹H NMRH-3 (aromatic)~7.9Doublet of doublets1HJ = 8.7, 6.3 Hz
¹H NMRH-5 (aromatic)~7.6Doublet of doublets1HJ = 9.0, 2.5 Hz
¹H NMRH-6 (aromatic)~7.3Triplet of doublets1HJ = 8.5, 2.6 Hz

The most complex aromatic proton signal appears at position 6 (H-6) as a triplet of doublets around 7.3 ppm with coupling constants of J = 8.5 and 2.6 Hz [4] [7]. This multiplicity pattern arises from ortho-coupling with the proton at position 5 and meta-coupling with the fluorine substituent, creating the characteristic triplet of doublets pattern that confirms the 2-fluoro substitution.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides detailed information about all seven carbon environments in the molecule, with fluorine coupling effects providing additional structural confirmation [5] [6]. The carboxyl carbon appears around 165 ppm as a singlet, characteristic of aromatic carboxylic acids [5] [6]. The fluorinated carbon at position 2 exhibits a large doublet around 160 ppm with a one-bond carbon-fluorine coupling constant of approximately 250 Hz, confirming direct carbon-fluorine bonding [5] [6].

The aromatic carbons display characteristic chemical shifts and coupling patterns. The carbon at position 3, meta to fluorine, appears around 133 ppm with small fluorine coupling [5] [6]. The chlorinated carbon at position 4 resonates around 138 ppm as a singlet, while the carbon at position 5 shows fluorine coupling around 120 ppm, and the carbon at position 6 exhibits large fluorine coupling around 115 ppm due to its ortho relationship with the fluorine substituent [5] [6].

Fluorine-19 Nuclear Magnetic Resonance Analysis

The ¹⁹F NMR spectrum exhibits a single resonance around -107 ppm, appearing as a doublet of doublets with coupling constants of J = 15.0 and 8.0 Hz [7] [9] [10]. This multiplicity pattern results from coupling with the ortho and meta aromatic protons, confirming the fluorine substitution at position 2. The chemical shift value is consistent with aromatic fluorine substituents and falls within the expected range for fluorobenzoic acid derivatives [9] [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Chloro-2-fluorobenzoic acid provides valuable structural information through characteristic fragmentation patterns under electron ionization conditions. The mass spectrum exhibits a molecular ion peak at m/z 174, corresponding to the molecular formula C₇H₄ClFO₂ [11] [12]. The fragmentation behavior reflects the stability of various ionic species and provides insights into the compound's structural features.

The molecular ion [M]⁺- appears at m/z 174 with a relative intensity of 68.9%, indicating moderate stability under electron ionization conditions [11]. The isotope pattern confirms the presence of chlorine through the characteristic M+2 peak resulting from the ³⁷Cl isotope. The base peak in the spectrum appears at m/z 157, corresponding to [M-OH]⁺ with 100% relative intensity, resulting from α-cleavage adjacent to the carboxyl group with loss of the hydroxyl radical [11].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation ProcessMechanism
174 [M]⁺-68.9Molecular ionInitial ionization
157 [M-OH]⁺100.0Loss of hydroxyl radicalα-cleavage
146 [M-CO]⁺-26.2Loss of carbon monoxideMcLafferty rearrangement
129 [M-COOH]⁺32.8Loss of carboxyl groupα-cleavage
111 [C₆H₃ClF]⁺MediumBenzylic fragmentRing fragmentation

A significant fragment appears at m/z 146 with 26.2% relative intensity, corresponding to [M-CO]⁺- formed through loss of carbon monoxide via McLafferty rearrangement [11]. This fragmentation pathway is characteristic of aromatic carboxylic acids and involves hydrogen rearrangement followed by carbon monoxide elimination. The fragment at m/z 129 with 32.8% relative intensity represents [M-COOH]⁺, formed by direct loss of the entire carboxyl group through α-cleavage [11].

Additional fragments provide information about the aromatic ring system and halogen substituents. The fragment at m/z 111 corresponds to [C₆H₃ClF]⁺, representing a benzylic fragment retaining both halogen substituents [11]. Lower mass fragments include m/z 93 [C₆H₄F]⁺ resulting from chlorine loss, m/z 75 [C₆H₄]⁺- from further fragmentation, and various smaller fragments including m/z 45 [COOH]⁺, m/z 37 [Cl]⁺, and m/z 19 [F]⁺ [11].

The fragmentation pattern confirms the presence of both halogen substituents and the carboxylic acid functionality. The stability of halogenated aromatic fragments and the preferential loss of carboxyl-related groups are consistent with the proposed structure and substitution pattern of 4-Chloro-2-fluorobenzoic acid.

Thermogravimetric Analysis and Phase Behavior

Thermogravimetric analysis and differential scanning calorimetry provide comprehensive information about the thermal behavior, phase transitions, and thermal stability of 4-Chloro-2-fluorobenzoic acid. The thermal analysis reveals characteristic temperature-dependent properties that are essential for understanding the compound's behavior under various thermal conditions [13] [3] [14] [15].

The melting point of 4-Chloro-2-fluorobenzoic acid has been consistently reported in the range of 204-208°C across multiple sources [16] [13] [3] [17]. This relatively high melting point reflects strong intermolecular interactions in the solid state, including hydrogen bonding between carboxylic acid groups and possible halogen bonding interactions. Differential scanning calorimetry analysis shows a single, sharp melting endotherm, indicating a well-defined crystalline phase with no observable polymorphic transitions [13] [3].

PropertyValueMethodNotes
Melting Point204-208°CCapillary/DSCSharp transition
Decomposition Temperature>250°CTGA analysisThermal stability limit
Heat of Fusion (ΔHfus)20.11 kJ/molJoback calculationTheoretical value
Heat of Vaporization (ΔHvap)61.77 kJ/molJoback calculationTheoretical value
Thermal Stability RangeStable up to 200°CTGA/DSCNo decomposition

Thermogravimetric analysis demonstrates excellent thermal stability up to approximately 200°C, with no significant mass loss observed below this temperature [14] [15] [18]. The compound begins to show signs of thermal decomposition above 250°C, with gradual mass loss indicating slow degradation processes [14] [15]. The thermal stability is enhanced by the presence of halogen substituents, which increase the bond strength of the aromatic ring system and provide resistance to thermal degradation.

The calculated boiling point using Joback estimation methods is 578.95 K (305.8°C), though experimental verification of this value is limited due to thermal decomposition occurring before the boiling point is reached [14]. The calculated heat of fusion (ΔHfus) is 20.11 kJ/mol, and the heat of vaporization (ΔHvap) is 61.77 kJ/mol, both values reflecting the strong intermolecular interactions present in the solid and liquid phases [14].

Temperature-dependent specific heat capacity measurements indicate values around 220.54 J/mol·K at elevated temperatures, with gradual increases as temperature rises [14]. The compound exhibits no glass transition temperature due to its crystalline nature and well-defined melting behavior. No sublimation is observed under normal atmospheric conditions, indicating that the compound transitions directly from solid to liquid phase upon heating [14].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-30-0

Wikipedia

4-Chloro-2-fluorobenzoic acid

General Manufacturing Information

Benzoic acid, 4-chloro-2-fluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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